Diammonium glycyrrhizinate

Description

Origin and Context within Glycyrrhiza Research

Diammonium glycyrrhizinate is a salt of glycyrrhizic acid, the primary active and sweet-tasting component isolated from the root of the licorice plant, Glycyrrhiza glabra. ijabbr.comnih.govnih.gov The genus Glycyrrhiza has been a subject of medicinal interest for thousands of years, with historical records from ancient Egyptian, Chinese, Greek, and Indian civilizations documenting its use for various ailments. nih.govekb.egresearchgate.net

Modern scientific inquiry into Glycyrrhiza has identified a wealth of bioactive compounds, including triterpenoid (B12794562) saponins, flavonoids, and polysaccharides. nih.gov Among these, glycyrrhizin (B1671929) (also known as glycyrrhizic acid) is the most abundant and well-studied saponin, constituting a significant percentage of the dry root's weight. ijabbr.comresearchgate.net It is a conjugate of the triterpenoid aglycone, glycyrrhetinic acid, and two molecules of glucuronic acid. ijabbr.commdpi.com

This compound is derived from glycyrrhizic acid through a process of ammonification. google.com This modification into a salt form, such as the diammonium salt, is often performed to enhance properties like water solubility, which can be advantageous for certain research and formulation purposes. mdpi.com The investigation of DG is, therefore, deeply rooted in the extensive history of studying the chemical constituents of the Glycyrrhiza species and harnessing their therapeutic potential. nih.govnih.gov

Historical Evolution of Research Interests in Glycyrrhizin Derivatives

Research into glycyrrhizin and its derivatives has evolved considerably over the decades. Initial interest, dating back to the mid-20th century, was largely centered on the anti-inflammatory and mineralocorticoid activities of glycyrrhizin and its aglycone, glycyrrhetinic acid. nih.govcaldic.com In Japan, for instance, glycyrrhizin preparations have been used clinically for over 60 years to manage chronic hepatitis. caldic.com

The latter half of the 20th century saw an expansion of research into the antiviral properties of these compounds. Studies emerged demonstrating the inhibitory effects of glycyrrhizin against a variety of viruses, including Herpes Simplex Virus, HIV, and hepatitis viruses. researchgate.netfrontiersin.org This line of inquiry has continued into the 21st century, with investigations into its potential against newer viral threats like SARS-CoV-2. frontiersin.orgnanobioletters.com

The development of various derivatives, including this compound, represents a strategic effort to optimize the therapeutic profile of the parent compound. mdpi.com Researchers have synthesized and evaluated numerous analogs by modifying the glycyrrhetinic acid backbone or the glucuronic acid moieties to enhance specific pharmacological activities, improve bioavailability, and explore new therapeutic applications. researchgate.netresearchgate.net This has led to a more nuanced understanding of the structure-activity relationships of glycyrrhizin derivatives and has broadened their potential applications in areas such as cancer research and immunology. researchgate.netnih.gov

Current Academic Research Landscape of this compound

The current academic research landscape for this compound is vibrant and multifaceted, exploring its mechanisms and potential applications across several fields. Key areas of active investigation include its anti-inflammatory, antiviral, and hepatoprotective effects. patsnap.comspandidos-publications.comcancer.gov

Hepatoprotective Effects: A significant body of research focuses on DG's ability to protect the liver. Studies have shown its efficacy in mitigating liver injury caused by various agents. google.comnih.govchemicalbook.com Research indicates that DG can reduce elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govchemicalbook.com The proposed mechanisms for this hepatoprotective action include scavenging free radicals and modulating inflammatory pathways. nih.govcancer.gov Recent studies have also explored its role in non-alcoholic fatty liver disease (NAFLD) and alcohol-induced liver injury. nih.govresearchgate.netnih.gov

Anti-inflammatory and Immunomodulatory Properties: The anti-inflammatory actions of DG are a major focus. Research has demonstrated its ability to suppress key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which in turn reduces the production of pro-inflammatory molecules. patsnap.compatsnap.com Its immunomodulatory effects are also being investigated, with studies exploring its potential as an adjuvant in vaccines to enhance immune responses. mdpi.com

Antiviral Research: Building on the historical interest in glycyrrhizin's antiviral capabilities, current research continues to explore DG's potential against a range of viruses. patsnap.compatsnap.com Studies have investigated its mechanisms of viral inhibition, which may include interfering with viral replication and modulating the host's immune response to infection. patsnap.comfrontiersin.org

Other Emerging Areas: Beyond these core areas, researchers are investigating DG in other contexts. For example, some studies have examined its effects on skin flap survival in reconstructive surgery models and its potential role in improving cerebral ischemia-reperfusion injury. spandidos-publications.comnih.gov Furthermore, its properties as a biosurfactant are being explored to improve the delivery and efficacy of other therapeutic agents. nih.govmdpi.com

The table below summarizes some of the key research findings related to the biological activities of this compound and its parent compound, glycyrrhizin.

| Research Area | Key Findings | Referenced Compounds | Citations |

| Hepatoprotection | Reduces serum ALT and AST levels in models of liver injury. | This compound, Glycyrrhizin | nih.govgoogle.comchemicalbook.com |

| Ameliorates alcohol-induced liver injury by reducing oxidative stress and inflammation. | This compound | researchgate.net | |

| Shows protective effects against non-alcoholic fatty liver disease (NAFLD). | This compound | nih.govnih.gov | |

| Anti-inflammatory | Inhibits the NF-κB signaling pathway. | This compound | patsnap.compatsnap.com |

| Reduces inflammatory injury in models of ulcerative colitis. | This compound | spandidos-publications.com | |

| Antiviral | Inhibits replication of various viruses including hepatitis B and C. | Glycyrrhizin, this compound | patsnap.comfrontiersin.org |

| Shows potential against SARS-CoV-2 by inhibiting viral replication. | Glycyrrhizin | frontiersin.org | |

| Immunomodulation | Acts as an adjuvant to enhance immune responses in nasal vaccines. | This compound | mdpi.com |

| Drug Delivery | Forms micelles that can improve the solubility and absorption of other drugs. | This compound | nih.govmdpi.com |

| Tissue Repair | Promotes survival of random skin flaps in animal models. | This compound | spandidos-publications.com |

| Neuroprotection | Improves outcomes in models of cerebral ischemia-reperfusion injury. | This compound | nih.gov |

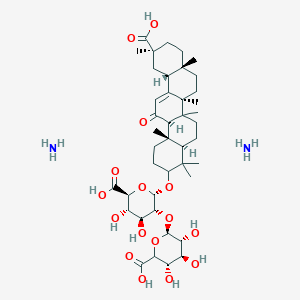

Structure

2D Structure

Properties

IUPAC Name |

(3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(4aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.2H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);2*1H3/t19-,21-,22?,23-,24-,25-,26-,27+,28?,29-,30+,31+,34-,35-,38+,39-,40-,41+,42?;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPIIOPGDLITJE-JWTLOSTMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(C([C@@H]5CCC4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](C(O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68N2O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Diammonium Glycyrrhizinate Action at the Cellular and Molecular Levels

Modulation of Corticosteroid Metabolic Pathways

A primary mechanism of action for diammonium glycyrrhizinate involves its significant influence on the metabolic pathways of corticosteroids, particularly cortisol. cancer.gov This modulation enhances the local anti-inflammatory effects of endogenous glucocorticoids.

This compound and its active metabolite, glycyrrhetinic acid, are recognized inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). patsnap.compatsnap.com This enzyme is crucial for converting the active glucocorticoid, cortisol, into its inactive form, cortisone (B1669442). patsnap.compatsnap.commdpi.com By inhibiting 11β-HSD2, this compound effectively prevents this inactivation process. nih.gov Research in animal models has demonstrated that chronic administration of glycyrrhizic acid can suppress both the enzymatic activity and the expression of 11β-HSD2 mRNA and protein. nih.gov This inhibition is a key component of the compound's anti-inflammatory effect. cancer.govpatsnap.com

Table 1: Research Findings on 11β-HSD2 Inhibition by Glycyrrhizin (B1671929)/Glycyrrhizic Acid (GA)

| Study Focus | Model | Key Findings | Reference |

|---|---|---|---|

| Cortisol Metabolism | Healthy Human Volunteers | Administration of glycyrrhizin significantly decreased the urinary cortisone to cortisol ratio, indicating inhibition of 11β-HSD2 in the kidney. | nih.gov |

| Mineralocorticoid Effect | Healthy Human Volunteers | Glycyrrhizin administration led to increased urinary excretion of cortisol and decreased plasma and urinary levels of cortisone. | nih.gov |

The inhibition of 11β-HSD2 by this compound leads to a localized increase in cortisol concentrations in tissues where the enzyme is expressed, such as the kidneys. patsnap.comnih.gov This elevation of active cortisol enhances its natural anti-inflammatory and immunomodulatory actions. patsnap.com However, this mechanism also has other significant biological consequences. The increased cortisol can activate mineralocorticoid receptors, which are normally protected from cortisol by the action of 11β-HSD2. nih.gov This activation can lead to a condition known as pseudohyperaldosteronism, characterized by electrolyte imbalances like hypokalemia (low potassium) and hypertension (high blood pressure). patsnap.comnih.gov

Table 2: Downstream Consequences of Altered Cortisol Metabolism

| Consequence | Mechanism | Manifestation | Reference |

|---|---|---|---|

| Enhanced Anti-inflammatory Effect | Increased local cortisol levels amplify glucocorticoid actions. | Reduction in inflammatory responses. | patsnap.compatsnap.com |

| Mineralocorticoid Effects | Excess cortisol activates mineralocorticoid receptors in the kidney. | Suppression of plasma renin activity, potassium loss in urine (kaliuresis). | nih.gov |

Regulation of Inflammatory and Immune Signaling Cascades

Beyond its effects on corticosteroid metabolism, this compound directly interferes with intracellular signaling pathways that are central to the inflammatory response. patsnap.com

Research indicates that this compound can regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammation. nih.govnih.gov In studies of neuroinflammation, DG was found to inhibit the activation of MAPK pathways. nih.govnih.gov Specifically, it has been shown to suppress the phosphorylation of key MAPK proteins such as ERK, p38, and JNK. nih.gov In a rat model of cerebral ischemia-reperfusion injury, DG treatment was also found to decrease the protein expression of p38 MAPK, contributing to its neuroprotective and anti-inflammatory effects. nih.gov The regulation of MAPK signaling is a significant component of DG's ability to reduce inflammation. nih.gov

Table 3: Effect of this compound (DG) on MAPK Pathway Components in Disease Models

| Model | Pathway Component | Effect of DG Treatment | Reference |

|---|---|---|---|

| Aβ(1-42)-Induced Neuroinflammation (In Vitro/In Vivo) | Phosphorylation of ERK, p38, JNK | Inhibition of activation/phosphorylation. | nih.gov |

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, and their activity is often elevated in inflammatory conditions. mdpi.com this compound has been found to modulate the activity of these enzymes. In a study on cerebral ischemia-reperfusion injury in rats, treatment with this compound resulted in a decreased expression of Matrix Metalloproteinase-9 (MMP-9). nih.gov The activation of MMP-9 is known to play a significant role in inflammation and tissue injury. nih.gov By reducing the expression of MMP-9, this compound contributes to its protective effects against neuroinflammation and tissue damage. nih.gov

Influence on Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IFN-γ)

This compound (DG) demonstrates significant regulation of the immune response by modulating the production of key pro-inflammatory cytokines. Research indicates that its anti-inflammatory effects are, in part, attributable to its ability to suppress the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ). nih.govnih.gov This inhibitory action is frequently linked to the compound's ability to interfere with critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. patsnap.compatsnap.comnih.gov NF-κB is a primary transcription factor that governs the expression of numerous pro-inflammatory genes. patsnap.comekb.eg By inhibiting NF-κB activation, DG effectively reduces the downstream production of these inflammatory mediators. patsnap.compatsnap.com

In a murine model of autoimmune hepatitis induced by Concanavalin (B7782731) A, pretreatment with DG resulted in a marked downregulation of TNF-α, IL-6, and IFN-γ. nih.govnih.gov Similarly, in models of neuroinflammation and ulcerative colitis, DG was shown to suppress the production of TNF-α and other inflammatory markers like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov However, the role of DG in cytokine modulation can be context-dependent. In one study on T-cell-mediated fulminant hepatitis, DG pretreatment was found to improve the production of IL-6 and IL-10, suggesting a protective role for IL-6 in preventing hepatocyte apoptosis in that specific pathological condition. nih.gov

Table 1: Effect of this compound on Pro-inflammatory Cytokines

| Cytokine | Observed Effect | Associated Model/Context | Reference |

|---|---|---|---|

| TNF-α | Downregulation/Suppression | Autoimmune Hepatitis, Neuroinflammation, Ulcerative Colitis | nih.govnih.govnih.govnih.gov |

| IL-6 | Downregulation/Suppression | Autoimmune Hepatitis, Neuroinflammation | nih.govnih.govnih.gov |

| IFN-γ | Downregulation/Suppression | Autoimmune Hepatitis | nih.govnih.gov |

Immunomodulatory Effects on Lymphocyte Subsets (e.g., NKT Cells, Regulatory T Cells)

This compound exerts distinct immunomodulatory effects by influencing the balance and activity of various lymphocyte subsets, particularly Natural Killer T (NKT) cells and regulatory T cells (Tregs). NKT cells are recognized as significant effector cells in certain immune-mediated injuries, while Tregs are crucial for maintaining immune homeostasis. nih.gov

Studies have demonstrated that DG can mitigate liver injury by altering the populations of these cells. nih.govnih.gov In an experimental model of autoimmune hepatitis, DG pretreatment significantly downregulated the frequency of NKT cells in the liver. nih.govnih.gov Concurrently, it upregulated the frequency of CD4+CD25+Foxp3+ Tregs. nih.gov This dual action—inhibiting the proliferation of effector NKT cells while promoting the proliferation of immunosuppressive Tregs—is a key mechanism behind its protective effects in this context. nih.govnih.gov Furthermore, DG has been observed to inhibit the recruitment of both NKT cells and T cells into the liver during inflammation, thereby reducing T-cell-mediated damage. nih.gov This modulation of lymphocyte populations highlights its capacity to restore immune balance. nih.gov

Table 2: Immunomodulatory Effects of this compound on Lymphocyte Subsets

| Lymphocyte Subset | Observed Effect | Reference |

|---|---|---|

| Natural Killer T (NKT) Cells | Downregulation of frequency/proliferation | nih.govnih.govnih.gov |

| Regulatory T cells (Tregs) | Upregulation of frequency/proliferation | nih.govnih.gov |

| General T Cells | Inhibition of recruitment to liver | nih.gov |

Involvement in Toll-like Receptor Signaling Pathway

The Toll-like receptor (TLR) signaling pathway is a cornerstone of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. frontiersin.orgfrontiersin.org TLR activation leads to downstream signaling cascades, often through adaptor molecules like MyD88, culminating in the activation of transcription factors such as NF-κB and the subsequent production of inflammatory cytokines. frontiersin.org

Research has shown that glycyrrhizin, the primary active component of DG, can directly interfere with this pathway. Specifically, glycyrrhizin has been identified as a suppressor of TLR signaling by inhibiting Toll-like receptor 2 (TLR2). nih.gov In a model of lipopolysaccharide (LPS)-induced acute lung injury, where TLR2 was upregulated, treatment with glycyrrhizin reduced TLR2 expression. nih.gov This action inactivated the TLR signaling pathway and consequently reduced the expression of related NF-κB pathway proteins and the release of inflammatory cytokines. nih.gov This indicates that the anti-inflammatory properties of DG are mediated, at least in part, by its ability to modulate the initial stages of the innate immune response at the level of TLR signaling. nih.gov

Impact on T Cell Receptor Signaling Pathway

The T cell receptor (TCR) signaling pathway is fundamental to adaptive immunity, initiating T cell activation, proliferation, and differentiation upon recognition of specific antigens. frontiersin.org This complex cascade begins with the TCR and its co-receptors (CD4 or CD8) and involves early signaling mediators like LCK and ZAP70, which phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 subunits. frontiersin.org

While research has clearly established that this compound inhibits T-cell-mediated inflammation and reduces the absolute amount of hepatic T cells in certain disease models, the direct mechanistic impact on the proximal TCR signaling cascade itself is less defined in available literature. nih.gov The observed effects, such as the inhibition of T cell proliferation and the modulation of T cell subsets, suggest an influence on T cell biology. However, current evidence points more towards downstream effects or modulation of the cellular environment rather than direct interference with early TCR signaling components like LCK or ZAP70 phosphorylation. The compound's impact appears to be on the consequences of T cell activation, such as cytokine production and cell recruitment, rather than the initial antigen recognition and signal transduction process. nih.gov

Mechanisms of Antioxidant Activity and Oxidative Stress Mitigation

Reactive Oxygen Species (ROS) Scavenging

This compound exhibits significant antioxidant properties, which contribute to its protective effects against cellular damage. patsnap.com One of the primary mechanisms of this activity is the direct scavenging of reactive oxygen species (ROS). patsnap.comnih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that can cause oxidative damage to lipids, proteins, and DNA when produced in excess. patsnap.comnih.gov

The ability of glycyrrhizin (the active component of DG) to neutralize ROS has been demonstrated in multiple studies, which suggest it can function as a free radical scavenger. patsnap.comnih.govnih.gov This action helps to protect cellular components from oxidative damage. patsnap.com However, there is some scientific debate regarding the specific types of radicals it neutralizes. Some studies indicate that glycyrrhizin effectively scavenges OOH radicals and offers radioprotection by scavenging hydroxyl radicals and solvated electrons. nih.gov In contrast, other research suggests it does not scavenge hydroxyl or superoxide anion radicals but is effective against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. nih.govantiox.org This discrepancy highlights the complexity of its antioxidant mechanism, which may vary depending on the experimental system. nih.govnih.gov Nevertheless, the consensus is that direct radical scavenging is a key component of its antioxidant capacity. patsnap.comnih.gov

Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., Superoxide Dismutase)

In addition to directly neutralizing free radicals, this compound mitigates oxidative stress by bolstering the body's own endogenous antioxidant defense systems. nih.gov A key component of this system is a group of enzymes that detoxify ROS, including Superoxide Dismutase (SOD). nih.govmdpi.com SOD enzymes are crucial as they catalyze the conversion of the highly reactive superoxide anion into molecular oxygen and the less reactive hydrogen peroxide, which can then be further metabolized. mdpi.commdpi.com

Studies have shown that DG can enhance the activity of these vital enzymes. In a model of portal hypertension where oxidative stress plays a significant role, treatment with DG was found to elevate the activity of Superoxide Dismutase 3 (SOD3) and increase its expression at portal triads. nih.gov By restoring SOD3 activity, DG helps to counteract the damaging effects of superoxide radicals, protecting the bioavailability of vasodilators and reducing portal pressure. nih.gov This ability to upregulate the activity of endogenous antioxidant enzymes represents an indirect but powerful mechanism through which DG combats oxidative stress and protects tissues from injury. nih.govnih.gov

Upregulation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha (PGC-1α) Expression

This compound (DG) has been shown to significantly increase the expression of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha (PGC-1α) both in vivo and in vitro. nih.govplos.org PGC-1α is a master regulator of mitochondrial biogenesis and plays a crucial role in protecting neurons from oxidative stress-mediated death. plos.org Research investigating the neuroprotective effects of DG against β-amyloid (Aβ)-induced toxicity demonstrated that DG treatment markedly increased the mRNA and protein expression of PGC-1α in primary cortical neurons. plos.org This upregulation was observed to be time-dependent, with significant increases in PGC-1α mRNA expression at 3, 6, 12, 24, and 48 hours of DG treatment. plos.org Similarly, in a mouse model of Alzheimer's disease induced by Aβ₁₋₄₂, DG administration significantly increased the expression of PGC-1α in the brain. plos.org The neuroprotective effects of DG were partially blocked when PGC-1α was knocked down, indicating that the upregulation of PGC-1α is a key contributor to the therapeutic action of DG. nih.govplos.org

| Time Point | Fold Increase in PGC-1α mRNA Expression (Mean ± SD) |

|---|---|

| 3 h | 1.14 ± 0.05 |

| 6 h | 1.47 ± 0.08 |

| 12 h | 1.70 ± 0.11 |

| 24 h | 2.11 ± 0.48 |

| 48 h | 1.24 ± 0.38 |

Anti-apoptotic Mechanisms

A significant aspect of the anti-apoptotic action of this compound involves the inhibition of key executioner enzymes in the apoptotic cascade, specifically caspase-9 and caspase-3. nih.gov In the context of Aβ₁₋₄₂-induced neuronal injury, exposure to the neurotoxin leads to the activation of these caspases. nih.gov However, treatment with DG has been shown to markedly reverse this activation. nih.gov By inhibiting the activation of caspase-9, an initiator caspase, and caspase-3, an effector caspase, DG effectively blocks the downstream events of the apoptotic pathway, thereby preventing programmed cell death. nih.govnih.gov This inhibition of caspase activation is a critical mechanism underlying the neuroprotective effects of DG. nih.govnih.gov In a rat model of cerebral ischemia-reperfusion injury, DG was also found to decrease the expression of caspase-3, further supporting its role in inhibiting apoptosis. nih.gov

This compound exerts a modulatory effect on apoptotic processes, which can vary depending on the cellular context. In neurodegenerative models, DG has demonstrated a clear anti-apoptotic effect by preventing neuronal cell death induced by toxins like Aβ₁₋₄₂. nih.govplos.org This neuroprotection is achieved through mechanisms including the inhibition of caspase activation and the prevention of mitochondrial dysfunction. nih.gov Conversely, in a rat model of ulcerative colitis, DG was found to promote the apoptosis of peripheral blood inflammatory cells, such as lymphocytes (LPL) and polymorphonuclear leukocytes (PMN). jsu.edu.cn In this inflammatory condition, the apoptosis of these immune cells was delayed, and DG treatment helped to restore normal apoptotic rates, suggesting a role in resolving inflammation. jsu.edu.cn This indicates that DG can selectively modulate apoptosis, inhibiting it in scenarios of neuronal damage while promoting it to clear inflammatory cells in other pathological conditions.

Pro-angiogenic Pathway Activation

Recent research suggests that this compound possesses pro-angiogenic properties, which are mediated through the activation of the mTOR/HIF-1α signaling pathway. biorxiv.org Angiogenesis, the formation of new blood vessels, is a crucial process in tissue repair and development. researchgate.net A study utilizing a zebrafish vascular injury model demonstrated that DG could significantly promote angiogenesis. biorxiv.org Transcriptomic analysis of DG-treated zebrafish revealed a close association between its pro-angiogenic activity and the mTOR signaling pathway. biorxiv.org Further validation through RT-qPCR confirmed that the expression levels of key genes within the mTOR/HIF-1α pathway were significantly upregulated in the presence of DG. biorxiv.org The activation of mTOR is known to enhance the transcription of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis. researchgate.netfrontiersin.org This activation creates a positive feedback loop, leading to sustained pathway activation and the promotion of new blood vessel growth. biorxiv.org These findings highlight a novel mechanism of action for DG and suggest its potential therapeutic application in ischemic diseases where enhanced angiogenesis would be beneficial. biorxiv.org

Upregulation of Vascular Endothelial Growth Factor (VEGF) Expression

This compound (DG) has been identified as a potent modulator of angiogenesis, partly through its ability to upregulate the expression of Vascular Endothelial Growth Factor (VEGF). Research indicates that DG's pro-angiogenic effects are mediated by the activation of specific signaling pathways. In a zebrafish model of vascular injury, DG administration was shown to significantly up-regulate the gene expression of vegfaa, the zebrafish ortholog of human VEGF-A. patsnap.com This effect was linked to the activation of the mTOR/HIF-1 signaling pathway. The study demonstrated that DG treatment led to increased expression of key genes within this cascade, including mtor and hif1ab, which are known to be upstream regulators of VEGF. patsnap.compatsnap.com

Further in vivo evidence comes from studies on random skin flaps in rats, a model where adequate blood supply and angiogenesis are critical for tissue survival. nih.gov In these studies, systemic administration of DG resulted in a significantly higher expression of VEGF protein in the ischemic tissue of the skin flaps compared to the control group. This upregulation of VEGF was directly correlated with an increase in microvessel density (MVD), which ultimately improved the survival area of the flaps. nih.gov The mechanism appears to involve not only promoting the expression of angiogenic factors but also mitigating ischemia-reperfusion injury, a process where VEGF plays a crucial protective role. nih.gov

Table 1: Effect of this compound (DG) on VEGF Expression and Microvessel Density (MVD) in Rat Skin Flaps Data adapted from a study on random skin flap survival in rats. nih.gov

| Treatment Group | VEGF Expression (Mean Integrated Absorbance) | Microvessel Density (MVD) in Area II (vessels/mm²) |

|---|---|---|

| Control (Saline) | Low | Significantly Lower than DG Groups |

| DG Group (10 mg/kg, once daily) | Significantly Higher than Control | Significantly Higher than Control |

| DG Group (10 mg/kg, twice daily) | Significantly Higher than Control | Significantly Higher than Control |

Regulation of Cellular Proliferation and Homeostasis

Inhibition of Airway Smooth Muscle Cell Proliferation

This compound demonstrates significant inhibitory effects on the proliferation of airway smooth muscle (ASM) cells, a key pathological feature of airway remodeling in chronic asthma. nih.govtargetmol.com In a murine model of chronic asthma induced by ovalbumin (OVA), treatment with DG was shown to effectively attenuate the pathological changes in lung tissues, including the hyperplasia of ASM cells. nih.gov

The mechanism underlying this anti-proliferative effect involves the modulation of key regulatory proteins. Research has shown that DG administration significantly counteracts the OVA-induced upregulation of alpha-smooth muscle actin (α-SMA), a protein marker for myofibroblasts and smooth muscle cells whose expression is correlated with proliferation. nih.gov Concurrently, DG treatment leads to a substantial enhancement of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) expression, which is typically downregulated during chronic airway inflammation. nih.gov The upregulation of PPARγ is believed to be a primary mechanism through which DG exerts its inhibitory action on ASM proliferation, thereby mitigating airway remodeling. nih.govtargetmol.com

Table 2: Regulatory Effects of this compound (DG) on ASM Proliferation Markers in a Murine Asthma Model Findings based on a study investigating airway remodeling in chronic asthma. nih.gov

| Condition | α-SMA Expression | PPARγ Expression | Outcome on ASM Proliferation |

|---|---|---|---|

| Control | Baseline | Baseline | Normal Homeostasis |

| OVA-Induced Asthma | Significantly Upregulated | Markedly Downregulated | Increased Proliferation |

| OVA + DG Treatment | Notably Attenuated | Substantially Enhanced | Inhibited Proliferation |

Restoration of Cell Cycle Dynamics

The inhibitory effect of this compound on the proliferation of various cell types, such as airway smooth muscle cells, inherently involves the modulation of the cell cycle. nih.gov By preventing excessive cell proliferation, DG contributes to the restoration of normal tissue homeostasis, which is dependent on tightly regulated cell cycle progression. While direct, detailed studies on the effects of DG on specific cell cycle phases (G1, S, G2, M) and the activity of cyclin-dependent kinases (CDKs) are not extensively detailed in the available literature, its action is logically linked to the control of cell cycle entry and progression. The regulation of proliferation-associated genes, as discussed below, is a key component of this process.

Regulation of Cell Proliferation-Associated Genes

The ability of this compound to control cellular proliferation is rooted in its capacity to modulate the expression of critical proliferation-associated genes and proteins. As established in the context of airway remodeling, DG attenuates the expression of the gene for α-SMA, a key marker of proliferative smooth muscle cells. nih.gov Simultaneously, it upregulates the expression of the gene for PPARγ, a nuclear receptor that acts as a negative regulator of smooth muscle cell growth. nih.gov

In the context of angiogenesis, DG's influence extends to a suite of genes involved in cellular growth and proliferation. Its activation of the PI3K/AKT/mTOR pathway results in the upregulated expression of genes that promote cell survival and growth, such as akt1 and mtor, culminating in the increased expression of vegfaa which drives the proliferation of endothelial cells. patsnap.compatsnap.com These findings illustrate that DG's regulatory effects on gene expression are context-dependent, inhibiting pathological proliferation in certain tissues while promoting necessary proliferation in others, such as for wound healing and tissue repair. patsnap.comnih.gov

Enzyme Activity and Gene Expression Modulation

Modulation of Hepatic Enzymes (e.g., Alanine (B10760859) Aminotransferase, Aspartate Aminotransferase)

A cornerstone of the pharmacological action of this compound is its profound hepatoprotective effect, which is clinically and biochemically evidenced by its ability to modulate the activity of key hepatic enzymes. nih.gov In various forms of liver injury, including chronic viral hepatitis and autoimmune-induced hepatitis, damage to hepatocytes leads to the release of intracellular enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) into the bloodstream, resulting in elevated serum levels. nih.govmdpi.comnih.gov

Numerous studies have consistently demonstrated that treatment with DG significantly reduces these elevated serum ALT and AST levels. nih.govmdpi.com In a murine model of concanavalin A-induced autoimmune hepatitis, pre-treatment with DG markedly inhibited the sharp increase in both ALT and AST, indicating a stabilization of the hepatocyte membrane and a reduction in cell death. mdpi.comnih.gov This effect is a critical indicator of its ability to mitigate liver inflammation and protect liver cells from immunological or viral damage. nih.govnih.gov Meta-analyses of clinical trials have further confirmed that DG-based therapies lead to a significantly better recovery rate and a more robust decrease in ALT and AST levels in patients with chronic liver conditions.

Table 3: Effect of this compound (DG) Pre-treatment on Serum Hepatic Enzyme Levels in Concanavalin A-Induced Liver Injury Data derived from a study on a murine model of autoimmune hepatitis. mdpi.comnih.gov

| Treatment Group | Serum ALT Level | Serum AST Level |

|---|---|---|

| Control | Baseline | Baseline |

| Concanavalin A (Con A) Only | Significantly Increased | Significantly Increased |

| DG Pre-treatment + Con A | Significantly Decreased vs. Con A Only | Significantly Decreased vs. Con A Only |

Regulation of Core Genes Associated with Liver Injury Pathogenesis

Research employing network pharmacology and molecular docking has identified a cohort of eleven core genes as principal targets of this compound in the context of liver injury. These genes include Albumin (ALB), Tumor Protein p53 (TP53), Tumor Necrosis Factor (TNF), Caspase-3 (CASP3), Prostaglandin-Endoperoxide Synthase 2 (PTGS2), Jun Proto-Oncogene (JUN), Toll-Like Receptor 4 (TLR4), Interleukin-10 (IL10), Signal Transducer and Activator of Transcription 3 (STAT3), Nitric Oxide Synthase 3 (NOS3), and Fos Proto-Oncogene (FOS). nih.gov The regulatory influence of DG on these genes is central to its anti-inflammatory, anti-apoptotic, and immunomodulatory functions that collectively contribute to its hepatoprotective efficacy.

Albumin (ALB): The liver is the primary site of albumin synthesis, and its serum levels are a key indicator of hepatic function. In a preclinical model of severe scald-induced liver injury in rats, treatment with this compound was shown to significantly increase serum levels of total protein and albumin, indicating a restoration of the liver's synthetic capacity. nih.gov A study involving network pharmacology further validated that DG treatment can rescue liver injury through the modulation of ALB, among other core genes. nih.gov

Tumor Protein p53 (TP53): The TP53 gene encodes a tumor suppressor protein that plays a critical role in regulating the cell cycle and apoptosis. A network pharmacology study has identified TP53 as a core target of this compound in the treatment of liver injury. nih.gov

Tumor Necrosis Factor (TNF): TNF-α is a pro-inflammatory cytokine that plays a pivotal role in the inflammatory cascade associated with liver injury. Pre-treatment with this compound has been demonstrated to significantly down-regulate the mRNA level of TNF-α in a mouse model of concanavalin A-induced liver injury. nih.gov This suppression of TNF-α expression is a key component of DG's anti-inflammatory effect. medchemexpress.comijpsonline.com

Caspase-3 (CASP3): Caspase-3 is a critical executioner caspase in the apoptotic pathway. This compound has been shown to down-regulate the expression levels of cleaved-caspase 3, the active form of the enzyme, in the livers of mice with autoimmune hepatitis. nih.govresearchgate.net This inhibition of caspase-3 activation helps to prevent hepatocyte apoptosis, a hallmark of many liver diseases. lcgdbzz.comnih.gov

Prostaglandin-Endoperoxide Synthase 2 (PTGS2): Also known as cyclooxygenase-2 (COX-2), PTGS2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. This compound has been found to decrease the mRNA levels of COX-2, thereby exerting its anti-inflammatory effects. medchemexpress.com Experimental validation has confirmed that DG can ameliorate liver injury through the modulation of PTGS2. nih.gov

Jun Proto-Oncogene (JUN): The JUN gene encodes a component of the AP-1 transcription factor, which is involved in cellular proliferation, apoptosis, and inflammation. The mitogen-activated protein kinase (MAPK) signaling pathway, which includes the c-Jun N-terminal kinase (JNK), is a known therapeutic target. nih.gov A network pharmacology study has identified JUN as a core gene in the therapeutic action of this compound against liver injury. nih.gov

Toll-Like Receptor 4 (TLR4): TLR4 is a receptor that plays a crucial role in the innate immune response and is implicated in the pathogenesis of liver inflammation. This compound has been shown to suppress TLR4/NF-κB/NLRP3 pathway-mediated liver inflammation in a mouse model of iron overload-induced liver injury. nih.gov

Interleukin-10 (IL10): IL-10 is an anti-inflammatory cytokine that plays a crucial role in immune regulation. Treatment with glycyrrhizin, the parent compound of DG, has been shown to increase the production of IL-10 by liver dendritic cells in mice with hepatitis. nih.gov This enhancement of IL-10 production is a key mechanism by which DG downregulates liver inflammation. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway is involved in various cellular processes, including inflammation and cell survival. In a study on alcohol-induced liver injury, this compound was found to restore the expression of Dead-box helicase 5 (DDX5), which in turn regulates the activation of STAT1, a related family member. nih.gov A network pharmacology analysis also identified STAT3 as a core target of DG in liver injury. nih.gov

Nitric Oxide Synthase 3 (NOS3): Also known as endothelial nitric oxide synthase (eNOS), NOS3 is responsible for the production of nitric oxide, a signaling molecule with diverse physiological roles. In a rat model of hepatopulmonary syndrome, this compound treatment was found to reduce the expression of eNOS. nih.gov

Fos Proto-Oncogene (FOS): The FOS gene encodes another component of the AP-1 transcription factor. A network pharmacology study has implicated FOS as one of the core genes targeted by this compound in its therapeutic effect on liver injury. nih.gov

The collective regulation of these core genes by this compound underscores its multi-target therapeutic approach to mitigating liver injury. By modulating pathways involved in inflammation, apoptosis, immune response, and cellular homeostasis, DG demonstrates a comprehensive mechanism of action at the molecular level.

Interactive Data Table: Regulation of Core Genes by this compound in Liver Injury

| Gene | Full Name | Function in Liver Pathogenesis | Effect of this compound |

| ALB | Albumin | Indicator of hepatic synthetic function; levels decrease in liver damage. | Increases serum albumin levels. nih.gov |

| TP53 | Tumor Protein p53 | Tumor suppressor; involved in cell cycle arrest and apoptosis. | Identified as a core target. nih.gov |

| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine; promotes inflammation and cell death. | Downregulates mRNA expression. nih.gov |

| CASP3 | Caspase-3 | Key executioner of apoptosis. | Downregulates expression of cleaved (active) form. nih.govresearchgate.net |

| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Enzyme in prostaglandin (B15479496) synthesis; mediates inflammation. | Decreases mRNA levels. medchemexpress.com |

| JUN | Jun Proto-Oncogene | Component of AP-1 transcription factor; regulates inflammation and apoptosis. | Identified as a core target. nih.gov |

| TLR4 | Toll-Like Receptor 4 | Innate immune receptor; triggers inflammatory signaling pathways. | Suppresses signaling pathway. nih.gov |

| IL10 | Interleukin-10 | Anti-inflammatory cytokine; suppresses immune responses. | Increases production. nih.gov |

| STAT3 | Signal Transducer and Activator of Transcription 3 | Transcription factor; involved in inflammation and cell survival. | Identified as a core target. nih.gov |

| NOS3 | Nitric Oxide Synthase 3 (eNOS) | Produces nitric oxide; involved in vascular regulation. | Reduces expression. nih.gov |

| FOS | Fos Proto-Oncogene | Component of AP-1 transcription factor; involved in cell proliferation and differentiation. | Identified as a core target. nih.gov |

Pharmacological Efficacy Studies in Preclinical Models

Hepatoprotective Research

The protective effects of diammonium glycyrrhizinate on the liver have been extensively investigated in various preclinical models of hepatic injury and disease.

Preclinical research has demonstrated the efficacy of this compound (DG) in mitigating liver damage induced by a range of chemical and immunological insults in animal models.

In a mouse model of perfluorooctanoic acid (PFOA)-induced liver injury , treatment with DG was found to rescue the hepatic damage. nih.gov This study, which combined bioinformatic analysis with experimental validation, identified that DG exerts its hepatoprotective actions by regulating core targets associated with inflammation and immunomodulation. nih.gov

The protective effect of DG has also been thoroughly evaluated in the concanavalin (B7782731) A (Con A)-induced autoimmune hepatitis model in mice. Pre-treatment with DG significantly decreased serum levels of key liver enzymes and improved the histological damage seen in the liver. mdpi.comnih.gov Histological analysis of liver tissue from DG-treated mice revealed fewer infiltrating inflammatory cells, less destruction of hepatic cords, and smaller areas of necrosis compared to untreated animals. dovepress.com The mechanism behind this protection is believed to involve the downregulation of inflammatory cytokines, inhibition of NKT cell proliferation, and promotion of regulatory T-cell (Treg) proliferation. mdpi.comnih.govdovepress.com

In models of iron overload (IO)-induced liver injury , DG has been shown to provide significant protection. dovepress.com A study in mice demonstrated that DG treatment partially reduced iron deposition and the levels of ferrous ions within the liver, thereby lessening oxidative damage. dovepress.com The protective mechanism in this model was linked to the gut-liver axis; DG improved gut microbiota dysbiosis, repaired the intestinal barrier, and inhibited the translocation of endotoxins to the liver. This subsequently suppressed the TLR4/NF-κB/NLRP3 pathway, which is responsible for mediating liver inflammation. dovepress.com

While direct studies on this compound are limited, research on its parent compound, glycyrrhizic acid (GA), provides significant insights into its potential for mitigating liver fibrosis. Liver fibrosis is the excessive accumulation of extracellular matrix proteins, like collagen, that occurs in most types of chronic liver diseases.

In a rat model where liver fibrosis was induced by carbon tetrachloride (CCl4) , treatment with glycyrrhizic acid significantly improved the pathological changes in the liver. nih.gov The study observed a marked decrease in collagen deposition, as evidenced by Sirius red staining. The protective effects of GA in this model were attributed to its ability to inhibit hepatocyte apoptosis (programmed cell death) and the activation of hepatic stellate cells, which are the primary cells responsible for collagen production during liver fibrosis. nih.gov

Similarly, in a thioacetamide (TAA)-induced rat model of hepatic fibrosis , glycyrrhizic acid demonstrated an inhibitory effect on the progression of fibrosis. ekb.eg The mechanism was linked to the inhibition of High mobility group box 1 (HMGB1), a protein that mediates inflammation, and its interaction with the autophagy-related protein Beclin-1. By inhibiting this pathway, GA was shown to prevent the development of hepatic fibrosis. ekb.eg

| Model | Inducing Agent | Key Findings | Proposed Mechanism of Action |

|---|---|---|---|

| Rat | Carbon Tetrachloride (CCl4) | Improved liver pathology, decreased collagen deposition. nih.gov | Inhibition of hepatocyte apoptosis and hepatic stellate cell activation. nih.gov |

| Rat | Thioacetamide (TAA) | Inhibited progression of hepatic fibrosis. ekb.eg | Inhibition of the HMGB1/Beclin-1 autophagy pathway. ekb.eg |

A consistent finding across various preclinical models is the ability of this compound to normalize liver function biomarkers that are typically elevated during hepatic injury.

In the concanavalin A-induced autoimmune hepatitis model, pre-treatment with DG led to a significant reduction in the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). mdpi.comnih.govdovepress.com In a separate study involving amphotericin B-induced liver injury, DG administration also resulted in the alleviation of pathological changes and a reduction in these enzymes. nih.gov Furthermore, a meta-analysis of clinical trials in patients with chronic hepatitis B supports these preclinical findings, showing that DG treatment can effectively reduce ALT, AST, and total bilirubin (B190676) (TBIL) levels. nih.gov

Bioinformatic and experimental studies in a PFOA-induced liver injury model also showed that DG treatment could modulate the expression of the gene for albumin (ALB), a key protein produced by the liver. nih.gov

| Biomarker | Effect Observed | Model of Liver Injury | Reference |

|---|---|---|---|

| Alanine Aminotransferase (ALT) | Decreased | Concanavalin A-induced | mdpi.comdovepress.com |

| Aspartate Aminotransferase (AST) | Decreased | Concanavalin A-induced | mdpi.comdovepress.com |

| Total Bilirubin (TBIL) | Decreased | Chronic Hepatitis B (Clinical Meta-analysis) | nih.gov |

| Albumin (ALB) gene expression | Modulated | Perfluorooctanoic Acid-induced | nih.gov |

Antiviral Research

This compound and its parent compound have demonstrated notable antiviral activity in a variety of in vitro preclinical models, targeting both human and animal viruses.

The antiviral effects of this compound are frequently cited in the context of hepatitis B virus (HBV). mdpi.comusda.govnih.gov While many studies are clinical, preclinical research using its parent compound, glycyrrhizin (B1671929) (GL), has been conducted to elucidate its mechanism of action. In one in vitro study using the HepG2.2.15 cell line, which stably expresses HBV, glycyrrhizin was shown to influence HBV DNA replication and the secretion of hepatitis B e-antigen (HBeAg). nih.gov The same study also found that glycyrrhizin could upregulate the expression of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) in these cells, suggesting a potential immunomodulatory role in its anti-HBV effect. nih.gov

This compound has been evaluated against several viruses that cause significant economic losses in the swine industry.

In vitro studies on porcine parvovirus (PPV) , a cause of reproductive failure in swine, showed that DG has potent inhibitory effects. usda.govnih.govnih.gov The antiviral activity was most pronounced when the virus was pre-treated with DG before being introduced to cell cultures, indicating a direct anti-PPV effect. usda.govnih.gov The inhibition of virus infectivity was observed to be dose-dependent. nih.gov

Research on porcine deltacoronavirus (PDCoV) , an emerging enteric virus in pigs, demonstrated that DG inhibits viral replication in LLC-PK1 cells in a dose-dependent manner. mdpi.com The antiviral action of DG was found to occur at the early stages of PDCoV replication and also involved the inhibition of virus attachment to the host cells. mdpi.com

Studies on licorice extracts and the parent compound glycyrrhizin have shown activity against porcine reproductive and respiratory syndrome virus (PRRSV) . mdpi.com One study specifically investigating glycyrrhizin found that it significantly reduced PRRSV proliferation and the expression of viral proteins in a dose-dependent manner. The primary mechanism of action was identified as the inhibition of the virus penetration (internalization) stage of its life cycle. globethesis.com

Anti-inflammatory Efficacy

This compound has demonstrated protective effects in preclinical models of acute lung injury (ALI) induced by lipopolysaccharide (LPS). nih.govnih.gov LPS is a component of gram-negative bacteria that can trigger a strong inflammatory response, leading to lung injury.

In these models, treatment with a this compound lipid ligand significantly alleviated the signs of ALI. nih.govnih.gov This was associated with a reduction in inflammatory cell infiltration and disruption of the microvascular barrier in the lungs. nih.gov The treatment led to a decrease in the expression of key inflammatory markers. nih.govnih.gov Specifically, levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and intercellular adhesion molecule-1 (ICAM-1) in lung tissues were reduced. nih.govnih.gov Additionally, a decrease in myeloperoxidase (MPO), a marker for leukocyte infiltration, was observed. nih.gov The compound also reversed the LPS-induced reduction in tight junction proteins, which are crucial for maintaining the integrity of the vascular barrier. nih.gov

Table 2: Effect of this compound Lipid Ligand on Inflammatory Markers in LPS-Induced Acute Lung Injury

| Marker | Effect Observed |

|---|---|

| Pro-inflammatory Cytokines | |

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly decreased expression in lung tissue |

| Interleukin-1 beta (IL-1β) | Significantly decreased expression in lung tissue |

| Adhesion Molecules | |

| Intercellular Adhesion Molecule-1 (ICAM-1) | Reduced expression in lung tissue |

| Cell Infiltration | |

| Myeloperoxidase (MPO) | Reduction of MPO-positive cells |

| Vascular Barrier Proteins | |

| VE-cadherin, ZO-1, Occludin, JAM-1 | Reversed the LPS-induced reduction in expression |

Findings are based on studies in rat models of LPS-induced ALI. nih.gov

Histamine is a known mediator in allergic and inflammatory responses and acts as a mitogen for airway smooth muscle (ASM) cells, stimulating their proliferation. nih.gov This proliferation, or hyperplasia, is a feature of airway remodeling in chronic asthma. nih.gov

While direct studies on this compound's effect on histamine-induced activation were not identified, research in a murine model of chronic asthma provides relevant insights. In this model, where airway remodeling is a key pathological feature, this compound was shown to inhibit the proliferation of airway smooth muscle. nih.gov The treatment attenuated the upregulation of α-smooth muscle actin (α-SMA), a marker for smooth muscle cells, and reduced collagen deposition in the lung tissues. nih.gov The mechanism for this effect may involve the upregulation of Peroxisome proliferator-activated receptor-gamma (PPARγ), a protein that was enhanced by the compound's intervention. nih.gov

Neuroprotective Research

This compound (DG) has been studied for its neuroprotective potential in preclinical models of Alzheimer's disease, specifically those involving neurotoxicity induced by beta-amyloid (Aβ). nih.govplos.org Aβ-induced neurotoxicity is a central feature of Alzheimer's pathology.

In these studies, DG demonstrated the ability to protect neurons from Aβ-induced injury and death. nih.govplos.org A key mechanism underlying this protection is the prevention of mitochondrial dysfunction and oxidative stress. nih.govplos.org Exposure of neurons to Aβ resulted in significant cell viability loss, accumulation of reactive oxygen species (ROS), and decreased mitochondrial membrane potential, all of which were markedly reversed by DG treatment. nih.govplos.org

Furthermore, DG was found to suppress the neuroinflammatory response triggered by Aβ. nih.govresearchgate.net It inhibited the activation of microglia, the primary immune cells in the brain, and subsequently reduced the production of pro-inflammatory factors such as TNF-α, cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and IL-1β. nih.gov This anti-inflammatory action may be mediated through the inhibition of the MAPK and NF-κB signaling pathways. nih.govscispace.com In animal models, these cellular effects translated to improved cognitive function, as demonstrated by better performance in the Morris water maze test. nih.govplos.orgnih.gov

Table 3: Neuroprotective Effects of this compound in Aβ₁₋₄₂-Induced Alzheimer's Disease Models

| Parameter | Effect of this compound Treatment |

|---|---|

| Neuronal Viability | Significantly enhanced neuron viability after Aβ exposure plos.org |

| Mitochondrial Function | Partially restored mitochondrial function; reversed decrease in membrane potential nih.govplos.org |

| Oxidative Stress | Reversed the accumulation of Reactive Oxygen Species (ROS) nih.govplos.org |

| Neuroinflammation | Suppressed Aβ-induced activation of microglia nih.gov |

| Decreased mRNA levels of TNF-α, COX-2, iNOS, and IL-1β nih.gov | |

| Cognitive Function | Decreased escape latency and search distance in Morris water maze nih.govplos.org |

| Increased time spent in the target quadrant in Morris water maze nih.gov |

Data compiled from in vitro and in vivo preclinical models. nih.govplos.orgnih.gov

Effects on Focal Cerebral Ischemia-Reperfusion Injury

This compound (DG) has demonstrated significant neuroprotective effects in preclinical models of focal cerebral ischemia-reperfusion (I/R) injury. nih.gov In studies utilizing a middle cerebral artery occlusion (MCAO) model in rats to simulate acute ischemic stroke, DG administration has been shown to improve neurological outcomes. nih.govnih.gov

Treatment with this compound has been observed to significantly improve neurological function, decrease the size of the resulting infarct, and suppress brain edema following I/R injury. nih.gov The protective mechanisms appear to be multifactorial, involving the inhibition of apoptosis and the reduction of neuroinflammation. nih.gov Research indicates that DG exerts its effects by modulating key signaling pathways. Specifically, it has been found to increase the protein expression of Akt, a protein involved in cell survival, while decreasing the expression of proteins that promote apoptosis and inflammation, such as caspase-3, p38 MAPK, and MMP-9. nih.govnih.gov By influencing these molecular targets, this compound helps to preserve neuronal cells, as evidenced by an increased number of Nissl bodies in the hippocampus of treated animals compared to controls. nih.govnih.gov

| Parameter | Effect of this compound | Key Molecular Changes | Reference |

|---|---|---|---|

| Neurological Function | Improved | - | nih.gov |

| Infarct Size | Decreased | - | nih.gov |

| Brain Edema | Suppressed | - | nih.gov |

| Apoptosis | Inhibited | ↓ caspase-3 | nih.gov |

| Neuroinflammation | Reduced | ↓ p38 MAPK, ↓ MMP-9, ↓ IL-1, ↓ TNF-α, ↓ COX-2, ↓ iNOS, ↓ NF-κB | nih.govnih.gov |

| Cell Survival | Promoted | ↑ Akt, ↑ Nissl bodies | nih.gov |

Tissue Repair and Regeneration Studies

Effects on Random Skin Flap Survival

In the field of plastic and reconstructive surgery, ensuring the survival of skin flaps is critical. nih.gov Ischemia-reperfusion injury can lead to partial necrosis of these flaps. nih.govnih.gov Preclinical studies in rats have investigated the effects of this compound on the survival of random skin flaps, demonstrating significant improvements. nih.govspandidos-publications.com

In these experimental models, rats treated with DG showed a significantly larger mean survival area of the flap compared to control groups that received saline. nih.govspandidos-publications.com The necrotic regions in the experimental groups were notably smaller. nih.gov This beneficial effect was found to be dose-dependent; animals receiving a higher dose of DG exhibited a greater percentage of flap survival. nih.govnih.govspandidos-publications.com For instance, seven days post-surgery, the mean survival area percentages in groups treated with DG were significantly higher (71.983% and 75.373% for lower and higher doses, respectively) compared to the control group (50.618%). nih.gov

The underlying mechanism for this enhanced survival is linked to DG's antioxidant and anti-inflammatory properties. nih.gov Treated groups showed significantly increased activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, and reduced levels of malondialdehyde (MDA), an indicator of lipid peroxidation and oxidative stress. nih.govspandidos-publications.com These results suggest that this compound protects the flap tissue from the damage caused by ischemia-reperfusion. nih.gov

| Treatment Group | Mean Survival Area (%) | SOD Activity | MDA Level | Reference |

|---|---|---|---|---|

| Control (Saline) | 50.618 ± 8.455 | - | - | nih.gov |

| DG Group II (10 mg/kg, once daily) | 71.983 ± 7.084 | Significantly Increased | Significantly Reduced | nih.govspandidos-publications.com |

| DG Group III (10 mg/kg, twice daily) | 75.373 ± 6.708 | Significantly Higher than Group II | Significantly Lower than Group II | nih.govspandidos-publications.com |

Promotion of Microvessel Development in Tissue Regeneration

This increase in microvessel density (MVD) is crucial for supplying blood and nutrients to the healing tissue, thereby enhancing its viability. nih.gov The pro-angiogenic effect of DG is associated with the upregulation of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic growth factor. nih.gov The expression level of VEGF was found to be higher in the experimental groups, indicating that DG may stimulate neovascularization and improve microcirculation in ischemic flaps by increasing VEGF expression. nih.gov This enhanced blood supply is a key factor contributing to the observed reduction in skin flap necrosis. nih.gov

Angiogenic Properties in Zebrafish Models

The pro-angiogenic properties of this compound have been further investigated and confirmed in zebrafish models, which are widely used for observing in vivo vascular development. biorxiv.orgbiorxiv.org In these studies, DG demonstrated a significant ability to promote angiogenesis, particularly in a vascular injury model induced by PTK787, a VEGF receptor inhibitor. biorxiv.orgconsensus.app

This compound injection (DGI) was found to exhibit strong pro-angiogenic activity, effectively reversing the inhibitory effects of PTK787 on blood vessel growth. biorxiv.orgconsensus.app Specifically, DGI treatment led to a significant, concentration-dependent increase in both the length and number of intersegmental vessels (ISVs) and subintestinal vein vessels (SIVs) in the zebrafish larvae. biorxiv.orgconsensus.app

Transcriptomic analysis was employed to uncover the molecular mechanism behind this effect. biorxiv.org The results indicated that the pro-angiogenic activity of DGI is closely associated with the mTOR signaling pathway. biorxiv.orgconsensus.app Further validation through RT-qPCR showed that the expression levels of key genes in the mTOR/HIF-1α (hypoxia-inducible factor-1α) pathway were significantly upregulated in the DGI-treated zebrafish. consensus.app This suggests that this compound promotes angiogenesis by activating the mTOR/HIF-1 signaling pathway, providing a potential therapeutic strategy for ischemic diseases. biorxiv.orgconsensus.app

| Model | Vessel Type | Effect of this compound | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Zebrafish Vascular Injury (induced by PTK787) | Intersegmental Vessels (ISVs) | Significantly reversed the decrease in vessel length and number in a concentration-dependent manner. | Activation of mTOR/HIF-1 signaling pathway. | biorxiv.orgconsensus.app |

| Zebrafish Vascular Injury (induced by PTK787) | Subintestinal Vein Vessels (SIVs) | Significantly improved angiogenesis. | Activation of mTOR/HIF-1 signaling pathway. | biorxiv.orgconsensus.app |

Pharmacokinetic and Biopharmaceutical Research

Absorption and Metabolism Studies

Diammonium glycyrrhizinate has been investigated for its capacity to enhance the oral bioavailability of other therapeutic agents. Research indicates that it can improve the absorption of certain drugs from the gastrointestinal tract, leading to higher plasma concentrations. nih.govtandfonline.com This effect is primarily attributed to its influence on intestinal efflux transporters rather than on paracellular or transcellular transport mechanisms. nih.govsigmaaldrich.com

As a surface-active saponin, this compound can also improve the solubility of poorly soluble drugs by forming micelles, which contributes to enhanced absorption and bioavailability. nih.gov Studies with baicalin (B1667713) showed that forming micelles with this compound increased its solubility by 4.75 to 6.25 times and its cumulative release in the gastrointestinal tract by 2.42 times. nih.gov

| Pharmacokinetic Parameter | Aconitine Alone | Aconitine + this compound | Fold Increase |

|---|---|---|---|

| Peak Plasma Concentration (Cmax) | Reference Value | 1.64x Reference | 1.64 |

| Area Under Curve (AUC) | Reference Value | 1.63x Reference | 1.63 |

| Absolute Bioavailability | Reference Value | 1.85x Reference | 1.85 |

Data sourced from studies on the co-administration of aconitine and this compound. nih.govtandfonline.comsigmaaldrich.com

When administered orally, glycyrrhizinate, the parent compound of this compound, exhibits poor bioavailability. nih.govresearchgate.net Its absorption is largely dependent on its biotransformation into the aglycone metabolite, glycyrrhetinic acid. semanticscholar.org This hydrolysis is not catalyzed by host enzymes but is carried out by intestinal bacteria. nih.govresearchgate.netsemanticscholar.org The resulting glycyrrhetinic acid is then more readily absorbed from the gut. semanticscholar.org

Studies using isolated perfused rat intestine models, where intestinal bacteria are absent, have shown that glycyrrhizinate is not metabolized to glycyrrhetinic acid. nih.govresearchgate.net This confirms that the conversion is indispensable for the absorption of glycyrrhetinic acid following oral administration of glycyrrhizin (B1671929). semanticscholar.org In these bacteria-free models, glycyrrhizinate can be absorbed unchanged, although its apparent permeability and absorption rate constants are significantly lower than those of glycyrrhetinic acid. nih.govresearchgate.net This highlights the critical role of the gut microbiome in the pharmacokinetics of glycyrrhizinate-based compounds.

Drug-Drug Interaction Research

This compound and its active metabolite, glycyrrhetinic acid, have been shown to modulate the activity of Cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a vast number of drugs. researchgate.netpatsnap.com This modulation can lead to clinically significant drug-drug interactions. mdpi.comtg.org.au

Research has demonstrated that glycyrrhetinic acid, the metabolite of this compound, can act as an inducer of CYP3A4. researchgate.net It has been found to activate the CYP3A4 promoter via the constitutive androstane (B1237026) receptor (CAR) and pregnane (B1235032) X receptor (PXR) pathways. researchgate.net In contrast, studies have shown that various licorice extracts and their constituents can have inhibitory effects on multiple CYP isoforms. Extracts from Glycyrrhiza glabra have shown moderate inhibitory effects against CYP2C9 and CYP2C19, and weak inhibition against CYP3A4. nih.gov Isoliquiritigenin and licoricidin, constituents of licorice, have been identified as competitive inhibitors of CYP3A4. nih.gov This dual potential for induction and inhibition suggests that the net effect of this compound on drug metabolism can be complex and may depend on the specific interacting drug and other factors.

| CYP450 Isoform | Observed Effect | Mediating Compound/Extract |

|---|---|---|

| CYP3A4 | Induction | Glycyrrhetinic Acid |

| CYP3A4 | Inhibition (Competitive) | Isoliquiritigenin, Glabridin, Licoricidin |

| CYP2C19 | Inhibition (Moderate) | Glycyrrhiza glabra, Glycyrrhiza uralensis |

| CYP2C9 | Inhibition (Moderate) | Glycyrrhiza glabra, Glycyrrhiza uralensis |

Data compiled from in vitro studies on licorice extracts and their isolated constituents. researchgate.netnih.gov

This compound can influence the pharmacokinetics of other drugs by affecting their binding to plasma proteins. nih.gov Since only the unbound or "free" fraction of a drug is pharmacologically active and available for metabolism and elimination, alterations in plasma protein binding can significantly impact a drug's efficacy and safety profile. mdpi.com A study investigating the interaction between this compound and omeprazole (B731) noted its potential to regulate the plasma protein binding rate as a mechanism for pharmacokinetic alterations. nih.gov Drugs that are highly bound to plasma proteins are particularly susceptible to displacement by other compounds, which can lead to a transient increase in the free drug concentration. mdpi.com

A primary mechanism through which this compound influences the pharmacokinetics of other drugs is through the inhibition of efflux transporters, most notably P-glycoprotein (P-gp). nih.govtandfonline.com P-gp is a protein located in the cell membranes of various tissues, including the intestines, where it actively pumps xenobiotics and drugs out of the cell and back into the intestinal lumen, thereby limiting their absorption. tg.org.aunih.gov

By inhibiting the function of P-gp, this compound can decrease the efflux of co-administered drugs that are P-gp substrates. nih.govresearchgate.net This leads to increased intracellular concentration and greater absorption into the systemic circulation, ultimately enhancing oral bioavailability. nih.govnih.gov Research on the interaction between this compound and aconitine concluded that the observed enhancement in aconitine absorption was mainly attributable to the inhibition of P-gp activity. nih.govtandfonline.comsigmaaldrich.com This inhibitory action on efflux pumps is a key component of its biopharmaceutical effects and a significant source of potential drug-drug interactions. tg.org.aunih.gov

Advanced Drug Delivery System Development

Phytosome Formulations for Enhanced Absorption

This compound (DG) can be formulated into phytosomes (DG-P), which are drug-phospholipid complexes, to improve its absorption and to act as an adjuvant, particularly for nasal delivery. nih.gov These phytosomes typically form nanoparticles in the size range of 20-30 nm. nih.govresearchgate.net This formulation strategy has been shown to significantly increase the solubility of DG in lipids; for instance, DG-P demonstrated a 4.2-fold increased solubility in n-octanol compared to the free form. nih.govnih.govbohrium.com The formation of these complexes involves covalent or hydrogen bonding between the drug and phospholipids, leading to greater stability compared to traditional liposomes. nih.gov

Physicochemical Properties of this compound Phytosomes (DG-P)

| Parameter | Finding | Reference |

|---|---|---|

| Particle Size | 20 ~ 30 nm | nih.gov |

| Zeta-Potential | -30 ~ -40 mV | nih.gov |

| Solubility Increase (in n-octanol) | 4.2-fold vs. free DG | nih.govnih.govbohrium.com |

The phytosome formulation of this compound significantly enhances its permeation across the nasal mucosa. nih.gov The primary mechanism for this enhanced absorption is the increased lipophilicity of the DG-P complex, which facilitates passage through the lipid-rich cell membranes of the nasal epithelium. nih.govnih.gov Ex vivo permeation studies using excised porcine mucosa showed that the apparent permeability coefficient of the DG phytosome formulation was almost four times higher than that of free DG. nih.govresearchgate.netbohrium.com Furthermore, in situ nasal perfusion studies in rats confirmed that the nasal absorption of DG-P was significantly higher than that of the unformulated compound. nih.govresearchgate.net The use of phytosomes represents a promising strategy for enhancing the nasal absorption of compounds like DG. nih.gov

This compound, particularly when formulated as a phytosome, exhibits significant adjuvant properties by influencing dendritic cells (DCs), which are crucial antigen-presenting cells that link innate and adaptive immunity. nih.govfrontiersin.org Research has shown that co-culturing bone marrow dendritic cells with DG-P leads to enhanced dendritic cell maturation. nih.govnih.govbohrium.com Glycyrrhizin, the active component of DG, has been found to up-regulate the expression of maturation markers such as CD40, CD86, and MHC-II on DCs. nih.gov This maturation process is essential for activating antigen-specific immune responses. frontiersin.org

By promoting DC maturation, glycyrrhizin can steer the immune response toward a T helper 1 (Th1) type, characterized by the production of cytokines like IFN-γ. nih.gov This adjuvant activity makes DG-P a potential candidate for use in nasal vaccines, where it can help stimulate both mucosal and systemic immune responses. nih.gov

Micellar Formulations for Enhanced Solubility and Efficacy of Co-administered Compounds

The primary mechanism by which DG micelles enhance the solubility of poorly soluble drugs is through micellar solubilization. nih.govnih.gov The amphiphilic nature of DG allows it to form spherical structures (micelles) in water above a certain concentration, known as the critical micelle concentration (CMC). nih.govresearchgate.net The hydrophobic inner core of these micelles can encapsulate lipophilic or poorly water-soluble drug molecules, effectively increasing their concentration in the aqueous medium. nih.gov

Solubility Enhancement of Baicalin with this compound Micelles

| Formulation | Solubility Increase Factor | Reference |

|---|---|---|

| Baicalin-Diammonium Glycyrrhizinate Micelles (BAI-DG Ms) | 4.75 to 6.25 times | nih.gov |

Beyond enhancing solubility, DG-based micelles can also improve a drug's ability to penetrate the intestinal mucus barrier and be taken up by epithelial cells. nih.gov The intestinal mucus layer is a porous, negatively charged network that can trap and clear foreign particles, posing a significant barrier to drug absorption. nih.gov

Structure Activity Relationship Sar and Derivative Development

Impact of Stereochemical Configurations on Biological Activity

The stereochemistry of the glycyrrhetinic acid molecule, particularly at the C-18 position, plays a crucial role in determining its biological effects. The two primary stereoisomers, 18α-glycyrrhetinic acid and 18β-glycyrrhetinic acid, exhibit distinct pharmacological activities. frontiersin.org

Research has demonstrated that the spatial arrangement of the D and E rings in glycyrrhetinic acid isomers leads to different biological outcomes. The 18β-glycyrrhetinic acid (18β-GA) is the major and more stable natural isomer. nih.govfrontiersin.org However, studies have shown that the 18α-glycyrrhetinic acid (18α-GA) isomer can exhibit more potent activity in certain contexts.

For instance, in studies evaluating anti-inflammatory activity, 18α-GA was found to be more active than 18β-GA. nih.gov The mechanism of action also appears to differ; the activity of 18α-GA is comparable to that of glucocorticoids and is maintained in adrenalectomized rats, whereas 18β-GA shows no action under the same conditions, suggesting its effect may be dependent on the adrenal glands. nih.gov This difference in action is attributed to the D/E trans conformation in the stereochemical structure of 18α-GA. nih.gov

Furthermore, derivatives of these isomers also show differential activity. A study on monoglucuronide derivatives found that the 18α-monoglucuronide was more effective against several cancer cell lines than the 18β-monoglucuronide. nih.gov Both isomers are also known to inhibit the inactivation of endogenous glucocorticoids in the liver. nih.gov

Table 1: Comparison of Biological Activities of Glycyrrhetinic Acid Isomers

| Feature | 18α-Glycyrrhetinic Acid | 18β-Glycyrrhetinic Acid | Reference |

|---|---|---|---|

| Natural Abundance | Low | Major bioactive constituent | nih.govespublisher.com |

| Anti-inflammatory Activity | More active | Active, but less than 18α-GA | nih.gov |

| Mechanism (Anti-inflammatory) | Similar to glucocorticoids, independent of adrenal glands | Dependent on adrenal glands | nih.gov |

| Anticancer Activity (Monoglucuronide Derivative) | More effective against specific cancer cell lines | Less effective than 18α derivative | nih.gov |

Synthesis and Characterization of Novel Derivatives

To improve the therapeutic properties of glycyrrhetinic acid, extensive efforts have been made to synthesize and characterize novel derivatives. These modifications often target the hydroxyl group at C-3, the carboxyl group at C-30, and the keto group at C-11 to create compounds with enhanced activity and better pharmacokinetic profiles. nih.govresearchgate.net

Esterification of the C-30 carboxylic acid or the C-3 hydroxyl group is a common strategy to create new derivatives. Various esters, such as methyl, ethyl, and benzyl (B1604629) esters, have been synthesized. researchgate.netnih.govnih.gov For example, conjugates of glycyrrhizic acid with L-amino-acid methyl esters have been synthesized and shown to possess immunostimulant activity. nih.gov The synthesis of these esters is typically confirmed using spectroscopic methods like UV, IR, and NMR spectroscopy. espublisher.comespublisher.com These modifications can alter the polarity of the molecule, which may lead to improved cytotoxicity or other biological activities. nih.gov For instance, glycyrrhetinic acid 3-O-isophthalate, an ester derivative, was found to be a potent proteasome inhibitor, nearly 100-fold more potent than its parent compound. nih.gov

Another approach to creating novel derivatives involves the modification of the C-ring, specifically the removal of the C-11 keto group to form deoxyglycyrrhetinic acid compounds. A patented method describes the synthesis of 11-deoxy-18α-glycyrrhetinic acid derivatives, which have shown potential in treating liver injury and possess anti-inflammatory activity. google.com The synthesis process can involve the deoxidation and reduction of a glycyrrhetinic acid ester derivative. nih.govgoogle.com For example, the methyl ester of 11-deoxoglycyrrhetinic acid acetate (B1210297) has been synthesized as an intermediate in the creation of more complex derivatives. nih.gov